An In-Depth Technical Guide to NH2-PEG5-C6-Cl: A Bifunctional Linker for Targeted Protein Degradation and Autophagy Induction
An In-Depth Technical Guide to NH2-PEG5-C6-Cl: A Bifunctional Linker for Targeted Protein Degradation and Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-PEG5-C6-Cl is a heterobifunctional chemical linker integral to the development of novel therapeutics, particularly in the fields of targeted protein degradation and autophagy. This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols for its use. A detailed case study on the synthesis and activity of BETd-260, a potent BET protein degrader utilizing this linker, is presented. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of targeted therapeutic agents.
Core Concepts: Chemical Identity and Properties
NH2-PEG5-C6-Cl, also known as 1-amino-21-chloro-3,6,9,12,15-pentaoxahenicosane, is a molecule featuring a primary amine and a terminal chloride connected by a polyethylene glycol (PEG) chain and a hexyl spacer. This unique structure allows for its sequential or orthogonal conjugation to two different molecular entities, making it a valuable tool in the synthesis of bifunctional molecules.
The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial aspect in drug design. The terminal amine and chloride groups provide reactive handles for covalent modification. This linker is particularly prominent in the construction of Proteolysis Targeting Chimeras (PROTACs).
Table 1: Physicochemical Properties of NH2-PEG5-C6-Cl and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Chemical Formula | C16H34ClNO5 | C16H35Cl2NO5 | [1] |
| Molecular Weight | 355.90 g/mol | 392.36 g/mol | [1] |
| CAS Number | 1261238-22-5 | 2241669-16-7 | [1] |
| Appearance | Liquid or viscous liquid or solid | Colorless to light yellow liquid | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Applications in Drug Discovery and Development
The primary application of NH2-PEG5-C6-Cl lies in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This linker has also been implicated in the synthesis of compounds that induce autophagy, a cellular process for degrading and recycling cellular components.
Targeted Protein Degradation: The PROTAC Approach
PROTACs consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. NH2-PEG5-C6-Cl serves as a versatile linker in this architecture.
Diagram 1: The PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target.
Case Study: BETd-260, a Potent BET Degrader
BETd-260 is a highly potent PROTAC that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are attractive therapeutic targets in cancer. BETd-260 is synthesized using a derivative of thalidomide to recruit the Cereblon (CRBN) E3 ligase and an azacarbazole-based BET inhibitor, connected by a linker derived from NH2-PEG5-C6-Cl.
Table 2: Biological Activity of BETd-260
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth) | RS4;11 (Leukemia) | 51 pM | |
| IC50 (Cell Growth) | MOLM-13 (Leukemia) | 2.2 nM | |
| Protein Degradation | RS4;11 (Leukemia) | Induces degradation of BRD2, BRD3, and BRD4 at 30–100 pM | |
| In Vivo Efficacy | RS4;11 Xenograft | >90% tumor regression (5 mg/kg, i.v.) |
Experimental Protocols
Synthesis of a PROTAC: A General Workflow
The synthesis of a PROTAC using NH2-PEG5-C6-Cl typically involves a multi-step process where the linker is sequentially conjugated to the E3 ligase ligand and the target protein inhibitor.
Diagram 2: General Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule using a bifunctional linker.
A detailed, step-by-step synthesis protocol for a specific PROTAC like BETd-260 can be found in the primary literature, such as the Journal of Medicinal Chemistry. The synthesis generally involves standard organic chemistry reactions such as amide bond formation and nucleophilic substitution.
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC must be confirmed using analytical techniques.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final product and assess its purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical structure of the synthesized PROTAC.
In Vitro Evaluation of PROTAC Activity
3.3.1. Protein Degradation Analysis by Western Blot
This is a key experiment to demonstrate the efficacy of the PROTAC in degrading the target protein.
Protocol:
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Cell Culture and Treatment: Plate cells (e.g., RS4;11 or HepG2) and treat with varying concentrations of the PROTAC (e.g., BETd-260) for a specified time (e.g., 24 hours).
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Cell Lysis: Harvest cells and lyse them to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
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Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., actin).
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Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
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Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
3.3.2. Cell Viability Assays
These assays determine the cytotoxic effect of the PROTAC on cancer cells.
Protocol (WST-8 Assay):
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Cell Seeding: Seed cells in a 96-well plate.
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Treatment: Treat cells with a serial dilution of the PROTAC.
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Incubation: Incubate for a period of time (e.g., 4 days).
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Assay: Add a WST-8 reagent to each well and incubate.
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Measurement: Measure the absorbance at 450 nm to determine cell viability.
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Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Induction and Monitoring of Autophagy
While the primary application of NH2-PEG5-C6-Cl is in PROTACs, it can also be used to synthesize molecules that induce autophagy.
Diagram 3: The Autophagy Pathway
Caption: A simplified diagram of the macroautophagy pathway, from initiation to degradation and recycling of cellular components.
Experimental Protocols for Monitoring Autophagy:
The induction of autophagy can be monitored by several methods:
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LC3-II Conversion by Western Blot: The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. This can be detected by Western blotting.
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p62/SQSTM1 Degradation: The degradation of the p62 protein, which is selectively incorporated into autophagosomes, can be monitored by Western blot as an indicator of autophagic flux.
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Fluorescence Microscopy: Cells expressing fluorescently tagged LC3 (e.g., GFP-LC3) can be visualized to observe the formation of puncta, which represent autophagosomes.
Safety and Handling
NH2-PEG5-C6-Cl should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, lab coat, and eye protection. It is important to consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
NH2-PEG5-C6-Cl is a critical building block in the development of targeted therapeutics. Its application in the synthesis of PROTACs, exemplified by the highly potent BET degrader BETd-260, showcases its potential in creating novel drugs for cancer and other diseases. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile linker in their own drug discovery efforts. As the field of targeted protein degradation continues to expand, the importance of well-designed linkers like NH2-PEG5-C6-Cl will undoubtedly grow.
